molecular formula C12H11NO2 B14218294 Benzene, 1-ethynyl-2-(2-methyl-1-propenyl)-4-nitro- CAS No. 819871-53-9

Benzene, 1-ethynyl-2-(2-methyl-1-propenyl)-4-nitro-

Cat. No.: B14218294
CAS No.: 819871-53-9
M. Wt: 201.22 g/mol
InChI Key: OMXOWBYZXOWRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-ethynyl-2-(2-methyl-1-propenyl)-4-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with ethynyl, methylpropenyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-ethynyl-2-(2-methyl-1-propenyl)-4-nitro- typically involves multi-step organic reactions. One common approach is the alkylation of benzene derivatives followed by nitration. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-ethynyl-2-(2-methyl-1-propenyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ethynyl group can be hydrogenated to form an ethyl group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of ethyl-substituted benzene derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1-ethynyl-2-(2-methyl-1-propenyl)-4-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-ethynyl-2-(2-methyl-1-propenyl)-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The ethynyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-ethenyl-2-methyl-
  • Benzene, 1-methyl-2-(2-propenyl)-
  • Benzene, (2-methyl-1-propenyl)-

Uniqueness

Benzene, 1-ethynyl-2-(2-methyl-1-propenyl)-4-nitro- is unique due to the presence of both ethynyl and nitro groups, which impart distinct chemical and physical properties

Properties

CAS No.

819871-53-9

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-ethynyl-2-(2-methylprop-1-enyl)-4-nitrobenzene

InChI

InChI=1S/C12H11NO2/c1-4-10-5-6-12(13(14)15)8-11(10)7-9(2)3/h1,5-8H,2-3H3

InChI Key

OMXOWBYZXOWRTL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=CC(=C1)[N+](=O)[O-])C#C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.